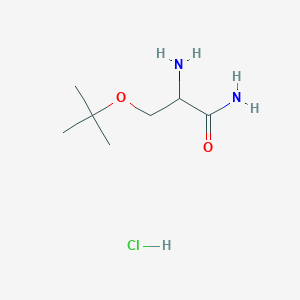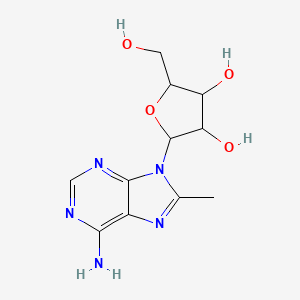
2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyladenosine is a modified nucleoside derived from adenosine, where a methyl group is added to the eighth carbon of the adenine base
准备方法
Synthetic Routes and Reaction Conditions: 8-Methyladenosine can be synthesized through a palladium-catalyzed cross-coupling reaction of a tetraalkyltin with a halogenated purine nucleoside . This method involves the use of palladium as a catalyst to facilitate the coupling reaction, resulting in the formation of 8-Methyladenosine.
Industrial Production Methods: While specific industrial production methods for 8-Methyladenosine are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability.
化学反应分析
Types of Reactions: 8-Methyladenosine undergoes various chemical reactions, including:
Methylation: The addition of a methyl group to the eighth carbon of the adenine base.
Oxidation and Reduction: These reactions can modify the functional groups attached to the adenine base.
Substitution: The replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Methylation: Typically involves methyl donors such as methyl iodide or dimethyl sulfate in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Methylation: Results in the formation of 8-Methyladenosine.
Oxidation and Reduction: Can lead to various oxidized or reduced derivatives of 8-Methyladenosine.
Substitution: Produces substituted derivatives depending on the substituent introduced.
科学研究应用
8-Methyladenosine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: Plays a role in the regulation of gene expression and RNA stability. It is also involved in the response to viral infections.
Medicine: Investigated for its potential in developing antiviral therapies and understanding antibiotic resistance mechanisms.
Industry: Utilized in the synthesis of modified nucleosides for pharmaceutical applications.
作用机制
The mechanism of action of 8-Methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methylation at the eighth carbon of adenine can affect the binding of proteins to RNA, thereby modulating gene expression and cellular processes. In the context of antibiotic resistance, 8-Methyladenosine modification can prevent the binding of antibiotics to the ribosome, thereby conferring resistance .
相似化合物的比较
N6-Methyladenosine: Another methylated form of adenosine, where the methyl group is added to the sixth nitrogen of adenine.
2,8-Dimethyladenosine: A compound with methyl groups added to both the second and eighth carbons of adenine.
Comparison:
N6-Methyladenosine: Primarily involved in the regulation of gene expression through epigenetic modifications. It is the most abundant methylated nucleoside in eukaryotic mRNA.
2,8-Dimethyladenosine: Exhibits unique properties due to the presence of two methyl groups, which can further influence RNA stability and function.
8-Methyladenosine is unique in its specific methylation at the eighth carbon, which imparts distinct biochemical properties and functional roles compared to other methylated adenosines .
属性
IUPAC Name |
2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGYRFMTJZYXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)


![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid](/img/structure/B12318467.png)
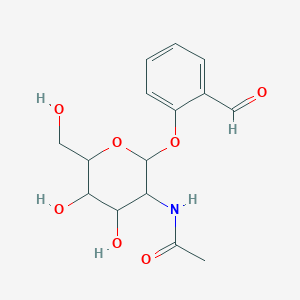

![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12318474.png)
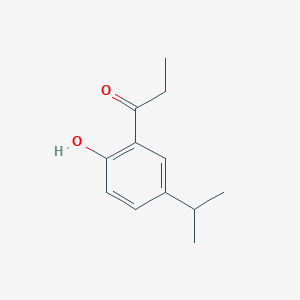
![6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)
![3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)

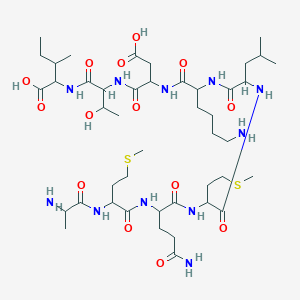
![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
